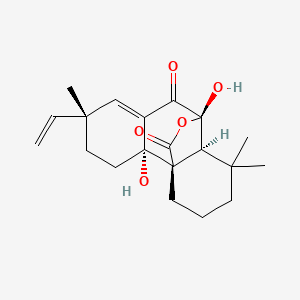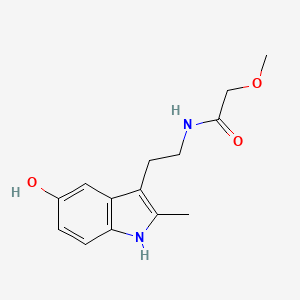
ST4206
Overview
Description
ST-4206 is a small molecule drug that acts as an antagonist of the adenosine A2A receptor. It has shown potential in the treatment of neurological disorders, particularly Parkinson’s disease. The compound has a molecular formula of C12H14N8O and a molecular weight of 286.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ST-4206 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure followed by functional group modifications to achieve the desired pharmacological properties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of ST-4206 follows a similar synthetic route but is scaled up to meet commercial demands. The process involves large-scale reactors, precise control of reaction conditions, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
ST-4206 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents to the core structure, potentially altering its pharmacological properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of ST-4206, each with potentially different pharmacological profiles. These derivatives are often studied to understand structure-activity relationships and optimize therapeutic efficacy .
Scientific Research Applications
ST-4206 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study adenosine receptor biology and pharmacology.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored as a potential therapeutic agent for neurological disorders, particularly Parkinson’s disease. .
Industry: Utilized in the development of new drugs targeting adenosine receptors
Mechanism of Action
ST-4206 exerts its effects by antagonizing the adenosine A2A receptor. This receptor is involved in various physiological processes, including neurotransmission and cardiovascular function. By blocking the receptor, ST-4206 modulates signaling pathways that are implicated in neurological disorders. The compound has shown high affinity for the adenosine A2A receptor, with a Ki value of 12 nM, and also interacts with the adenosine A1 receptor with a Ki value of 197 nM .
Comparison with Similar Compounds
Similar Compounds
ST-3932: Another adenosine A2A receptor antagonist with similar pharmacological properties.
ST-1535: A precursor compound that is metabolized into ST-4206 and ST-3932
Uniqueness of ST-4206
ST-4206 is unique due to its high selectivity and potency as an adenosine A2A receptor antagonist. It has demonstrated significant efficacy in preclinical models of Parkinson’s disease, making it a promising candidate for further development. Its ability to modulate motor activity and counteract drug-induced catalepsy highlights its potential therapeutic benefits .
Properties
IUPAC Name |
4-[6-amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N8O/c1-7(21)3-4-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-5-6-15-20/h5-6H,3-4H2,1-2H3,(H2,13,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXYHOBIHWLDSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-(1-Methylethyl)-3-(2-phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B610952.png)
![7-chloro-3-[2-(6-cyclopropyl-1H-indol-3-yl)-2-oxoethoxy]naphthalene-2-carboxamide](/img/structure/B610953.png)



